molecular formula C13H18N2O2 B12436998 Methyl 2-(2-methylpiperazin-1-yl)benzoate CAS No. 1131622-61-1

Methyl 2-(2-methylpiperazin-1-yl)benzoate

Cat. No.: B12436998
CAS No.: 1131622-61-1
M. Wt: 234.29 g/mol
InChI Key: OFEVVVMZMLNELW-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol It is a derivative of benzoic acid and piperazine, featuring a methyl ester group and a substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpiperazin-1-yl)benzoate typically involves the reaction of 2-(2-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The general reaction scheme is as follows:

2-(2-methylpiperazin-1-yl)benzoic acid+methanolH2SO4Methyl 2-(2-methylpiperazin-1-yl)benzoate+water\text{2-(2-methylpiperazin-1-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(2-methylpiperazin-1-yl)benzoic acid+methanolH2​SO4​​Methyl 2-(2-methylpiperazin-1-yl)benzoate+water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methylpiperazin-1-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways related to neurotransmission, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((2-methylpiperazin-1-yl)methyl)benzoate: A closely related compound with a similar structure but different substitution pattern.

    2-(2-methylpiperazin-1-yl)benzoic acid: The carboxylic acid analog of Methyl 2-(2-methylpiperazin-1-yl)benzoate.

Uniqueness

This compound is unique due to its specific ester functional group and the presence of a substituted piperazine ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1131622-61-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-(2-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)12-6-4-3-5-11(12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3

InChI Key

OFEVVVMZMLNELW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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